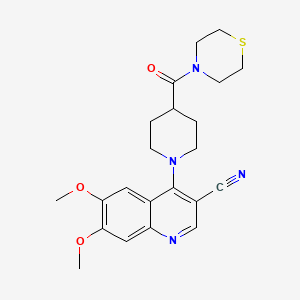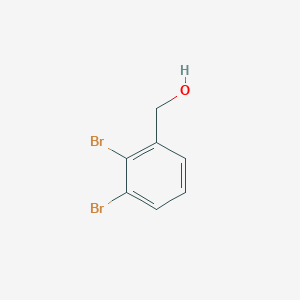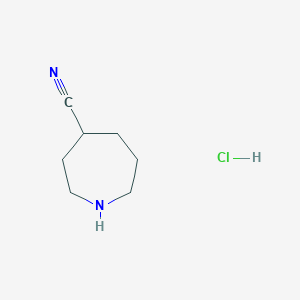![molecular formula C8H11FO2 B2631303 Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate CAS No. 1935130-91-8](/img/structure/B2631303.png)
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the molecular formula C8H11FO2 . It is a derivative of 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine, a similar moiety, was achieved by employing radical fluorination . The specific synthesis process for “Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate” might not be readily available in the public domain.
Molecular Structure Analysis
The molecular weight of “Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate” is approximately 158.170 Da . The exact structure can be determined using techniques such as NMR spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate” would be influenced by its molecular structure. For instance, its molecular weight is approximately 158.170 Da . Other properties such as boiling point, solubility, and stability would need to be determined experimentally.
Scientific Research Applications
Synthesis Techniques :
- Goh and Adsool (2015) describe an expedient synthesis of 3-fluorobicyclo[1.1.1]pentane-1-amine through radical fluorination, demonstrating a modern approach in medicinal chemistry for accessing new and interesting building blocks (Goh & Adsool, 2015).
Chemical Properties and Reactions :
- Adcock et al. (1999) studied various 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, exploring their reactions and electronic effects, which contribute to the understanding of the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).
Derivative Synthesis and Application :
- Pätzel et al. (2004) developed a synthesis for derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, incorporating these rigid analogues into linear and cyclic peptides, which can be significant in drug design and other medicinal applications (Pätzel et al., 2004).
Catalytic Applications :
- Scott, Çelenligil-Çetin, and Ozerov (2005) demonstrated the room-temperature catalytic hydrodefluorination of C(sp3)-F bonds in benzotrifluorides and fluoropentane, which is significant in organic synthesis and material science (Scott et al., 2005).
Pharmaceutical Applications :
- Stepan et al. (2012) reported that replacing the fluorophenyl ring in a γ-secretase inhibitor with a bicyclo[1.1.1]pentane motif led to significant improvements in permeability and solubility, demonstrating its potential in drug design (Stepan et al., 2012).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c1-2-11-6(10)7-3-8(9,4-7)5-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQRBSYYRSORPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2631225.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2631230.png)


![N,N-dimethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2631234.png)
![(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine-1-carboxamide](/img/structure/B2631237.png)
![1-(4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethan-1-one](/img/structure/B2631238.png)
![5-(3-Methylbutyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2631241.png)
![5-t-Butyl-4-[(diethylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B2631242.png)